tert-Butyl thiomorpholine-4-carboxylate

Description

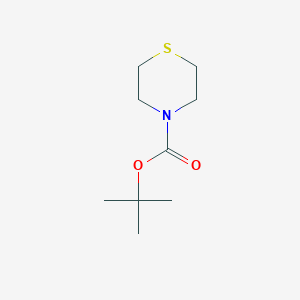

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl thiomorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-4-6-13-7-5-10/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJYSVRXJDACIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620618 | |

| Record name | tert-Butyl thiomorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220655-09-4 | |

| Record name | tert-Butyl thiomorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiomorpholine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl Thiomorpholine-4-carboxylate: A Technical Guide for Drug Discovery Professionals

CAS Number: 220655-09-4

Abstract

tert-Butyl thiomorpholine-4-carboxylate is a crucial heterocyclic building block in medicinal chemistry, serving as a versatile scaffold in the design and synthesis of novel therapeutic agents. Its unique structural and physicochemical properties make it a valuable component in the development of drugs targeting a range of diseases, most notably cancer. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in the development of inhibitors for the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade in cancer cell proliferation and survival.

Introduction

The thiomorpholine moiety is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can be used to build ligands for a variety of biological targets. The incorporation of a sulfur atom in the heterocyclic ring, in place of the oxygen in its morpholine analogue, imparts distinct properties such as altered lipophilicity, metabolic stability, and hydrogen bonding capacity. The N-tert-butoxycarbonyl (Boc) protecting group in this compound offers a stable and readily cleavable handle for synthetic manipulations, making it an ideal starting material for the construction of more complex molecules. A primary area of interest for this compound is in the synthesis of selective inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 220655-09-4 |

| Molecular Formula | C₉H₁₇NO₂S |

| Molecular Weight | 203.30 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | ≥95% |

Table 2: Spectral Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.75-3.72 (m, 4H), 2.75-2.72 (m, 4H), 1.47 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.6, 79.8, 45.5, 28.4, 27.5 |

| Mass Spectrometry (MS) | m/z: 204.1 [M+H]⁺ |

| Infrared (IR) | ν (cm⁻¹): 2975, 1695, 1418, 1245, 1165, 1115 |

Experimental Protocols

Synthesis of this compound (N-Boc Protection of Thiomorpholine)

A general and efficient protocol for the N-Boc protection of thiomorpholine is described below. This method provides a high yield of the desired product under mild conditions.

Materials:

-

Thiomorpholine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (aqueous solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Dissolve thiomorpholine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.

-

Add a base, such as triethylamine (1.1 equivalents), to the solution. Alternatively, an aqueous solution of sodium bicarbonate can be used.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in DCM to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a white solid.

Application in Drug Development: Synthesis of PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The thiomorpholine scaffold has been successfully incorporated into numerous PI3K inhibitors. This compound serves as a valuable starting material for the synthesis of these inhibitors.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, which ultimately leads to increased protein synthesis and cell proliferation, as well as inhibition of apoptosis.

Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for thiomorpholine-based inhibitors.

Experimental Workflow: Synthesis of a Thiomorpholine-Containing PI3K Inhibitor Precursor

This workflow illustrates the use of this compound as a key intermediate in the synthesis of a precursor for more complex PI3K inhibitors. The Boc group is first removed, and the resulting free amine is then coupled with a suitable heterocyclic core, a common strategy in the development of kinase inhibitors.

Caption: A general experimental workflow for the synthesis of a thiomorpholine-substituted pyrimidine precursor.

Conclusion

This compound is a cornerstone building block for the synthesis of a diverse array of bioactive molecules. Its utility is particularly pronounced in the development of inhibitors targeting the PI3K/Akt/mTOR pathway, a critical area in oncology drug discovery. The straightforward synthesis and the versatility of the thiomorpholine scaffold ensure that this compound will continue to be of high interest to researchers and scientists in the pharmaceutical industry. This guide provides essential technical information to facilitate its effective use in the laboratory.

tert-Butyl thiomorpholine-4-carboxylate molecular weight

An In-depth Technical Guide to tert-Butyl thiomorpholine-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block crucial in medicinal chemistry and drug development. The document details its physicochemical properties, provides a standard experimental protocol for its synthesis, and explores its applications as a versatile intermediate for creating more complex, biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Physicochemical Properties

This compound is a sulfur-containing heterocyclic compound. The presence of the tert-butoxycarbonyl (Boc) group on the thiomorpholine nitrogen makes it a valuable protected intermediate in multi-step organic synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₇NO₂S | [1][2][3] |

| Molecular Weight | 203.302 g/mol | [1][2] |

| CAS Number | 220655-09-4 | [1][2][3] |

| Appearance | Typically a solid at room temperature | |

| Solubility | Soluble in common organic solvents |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the protection of the secondary amine of the thiomorpholine ring with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting thiomorpholine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Boc Protection of Thiomorpholine

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

-

Thiomorpholine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

4-Dimethylaminopyridine (DMAP), catalytic amount

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve thiomorpholine in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purify the crude product via flash column chromatography on silica gel to obtain the pure this compound.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a critical building block in the synthesis of more complex molecules with therapeutic potential.

Role as a Protected Intermediate

The Boc group is a widely used protecting group for amines because it is stable under many reaction conditions but can be easily removed under mild acidic conditions.[4] This allows chemists to perform reactions on other parts of a molecule without affecting the thiomorpholine nitrogen. Once the desired modifications are complete, the Boc group is cleaved to reveal the free amine, which can then be used for further functionalization, such as amide bond formation or reductive amination.

A Scaffold for Bioactive Molecules

The thiomorpholine core is a "privileged scaffold" in medicinal chemistry. Its sulfur atom, compared to the oxygen in a morpholine ring, can impart distinct physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, potentially influencing a drug candidate's pharmacokinetic and pharmacodynamic profile.[4] Derivatives of Boc-protected thiomorpholines are utilized in the development of various therapeutic agents, including:

-

Protease inhibitors [5]

-

Central Nervous System (CNS) agents [5]

-

Kinase inhibitors , including those targeting LRRK2, which is associated with Parkinson's disease.[4]

References

An In-Depth Technical Guide to 4-Boc-Thiomorpholine

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of tert-butyl thiomorpholine-4-carboxylate, commonly known as 4-Boc-thiomorpholine. It details the compound's chemical structure, physicochemical properties, synthesis protocols, and critical applications in medicinal chemistry and organic synthesis. The document highlights its role as a versatile heterocyclic building block and a bioisosteric analogue to morpholine derivatives in the drug discovery pipeline. Key experimental methodologies and quantitative data are presented to support researchers in its practical application.

Core Chemical Identity and Properties

4-Boc-thiomorpholine is a saturated six-membered heterocyclic compound where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.[1] This protecting group enhances the molecule's stability and makes it a versatile intermediate for complex organic syntheses. The thiomorpholine core, a sulfur analogue of morpholine, imparts distinct physicochemical properties to derivative molecules, potentially influencing their binding affinity, lipophilicity, and metabolic stability.[2][3]

The Boc protecting group is crucial for synthetic strategies, allowing for selective reactions at other positions of the molecule before being cleanly removed under mild acidic conditions.[2] This characteristic makes 4-Boc-thiomorpholine and its derivatives valuable in peptide synthesis and the construction of pharmaceutical agents.[4]

Below is the chemical structure of 4-Boc-thiomorpholine.

Caption: General structure of 4-Boc-thiomorpholine.

Data Presentation: Physicochemical Properties and Identifiers

The following tables summarize the key quantitative and qualitative data for 4-Boc-thiomorpholine and its common carboxylic acid derivatives, which are prevalent in synthetic chemistry.

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₁₇NO₂S | [1][5] |

| Molecular Weight | 203.30 g/mol | [1] |

| CAS Number | 220655-09-4 | [5] |

| PubChem CID | 21949316 | [1] |

| InChI Key | CTJYSVRXJDACIO-UHFFFAOYSA-N |[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | White to off-white solid | [4] |

| Purity | ≥95-98% (typical commercial grades) | [4][][7] |

| Boiling Point | 169 °C (for parent thiomorpholine) | |

| Density | 1.026 g/mL at 25 °C (for parent thiomorpholine) |

| Storage Conditions | Store sealed in a dry environment at 0-8 °C |[4] |

Synthesis and Experimental Protocols

The primary synthesis of 4-Boc-thiomorpholine involves the N-protection of the parent thiomorpholine ring. Thiomorpholine itself can be synthesized through various methods, including the reaction of cysteamine hydrochloride with vinyl chloride in a continuous flow photochemical process.[8][9] The subsequent protection with di-tert-butyl dicarbonate (Boc₂O) is a standard and efficient procedure.

General Synthetic Workflow

The logical workflow for preparing the target compound is straightforward, starting from the unprotected heterocycle and introducing the Boc group under basic conditions.

Caption: Synthetic workflow for N-Boc protection of thiomorpholine.

Experimental Protocol: Synthesis of 4-Boc-thiomorpholine

This protocol is a representative method for the Boc-protection of thiomorpholine.

Materials and Equipment:

-

Thiomorpholine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (MeCN) or Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

-

Standard glassware for extraction and purification

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve thiomorpholine (1.0 equivalent) in acetonitrile.

-

Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in acetonitrile to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield 4-Boc-thiomorpholine as a solid.

Applications in Drug Discovery and Development

4-Boc-thiomorpholine is not typically an active pharmaceutical ingredient itself but serves as a crucial building block for synthesizing more complex molecules.[2] Its derivatives have been explored for a wide range of biological activities.

-

Bioisosteric Replacement: The thiomorpholine moiety is often used as a bioisostere for the morpholine ring. Replacing the oxygen atom with sulfur increases lipophilicity and can alter the metabolic profile, as the sulfur atom is a "soft spot" for oxidation to the corresponding sulfoxide and sulfone.[3]

-

Privileged Scaffold: Thiomorpholine is considered a privileged scaffold in medicinal chemistry, with its derivatives showing diverse pharmacological activities, including antitubercular, antiprotozoal, antimalarial, and antioxidant properties.[11][12]

-

Therapeutic Targets: Derivatives have been investigated as kinase inhibitors, dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes, and agents targeting neurological disorders.[3][4][11]

The logical workflow below illustrates how a building block like 4-Boc-thiomorpholine is integrated into a typical drug discovery pipeline.

Caption: Logical workflow of 4-Boc-thiomorpholine in a drug discovery pipeline.

Spectroscopic and Analytical Data

Characterization of 4-Boc-thiomorpholine is routinely performed using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The data in Table 3 represent expected values based on the compound's structure.

Table 3: Expected Spectroscopic Data for 4-Boc-thiomorpholine

| Technique | Feature | Expected Chemical Shift / Frequency |

|---|---|---|

| ¹H NMR | t-Butyl protons (-C(CH₃)₃) | ~1.4-1.5 ppm (singlet, 9H) |

| Methylene protons (-N-CH₂-) | ~3.6-3.8 ppm (triplet, 4H) | |

| Methylene protons (-S-CH₂-) | ~2.6-2.8 ppm (triplet, 4H) | |

| ¹³C NMR | t-Butyl methyl carbons (-C(CH₃)₃) | ~28.5 ppm |

| t-Butyl quaternary carbon (-C(CH₃)₃) | ~80.0 ppm | |

| Methylene carbons (-N-CH₂-) | ~47.0 ppm | |

| Methylene carbons (-S-CH₂-) | ~28.0 ppm | |

| Carbonyl carbon (C=O) | ~154.0 ppm | |

| IR Spectroscopy | C=O Stretch (Boc group) | 1680-1700 cm⁻¹ |

| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ |

| | C-N Stretch | 1160-1250 cm⁻¹ |

Note: Exact chemical shifts may vary depending on the solvent and instrument used.[13][14]

Conclusion

4-Boc-thiomorpholine is a cornerstone heterocyclic building block for modern organic synthesis and drug discovery. Its stable, protected nature combined with the unique properties of the thiomorpholine ring makes it an invaluable tool for creating novel chemical entities. The straightforward synthesis and well-defined reactivity profile allow for its seamless integration into complex multi-step synthetic pathways. This guide provides the essential technical data and protocols to empower researchers and drug development professionals in leveraging the full potential of this versatile compound.

References

- 1. PubChemLite - Thiomorpholine, n-boc protected (C9H17NO2S) [pubchemlite.lcsb.uni.lu]

- 2. 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid|CAS 134676-67-8 [benchchem.com]

- 3. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. thiomorpholine.com [thiomorpholine.com]

- 7. capotchem.com [capotchem.com]

- 8. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. jchemrev.com [jchemrev.com]

- 12. jchemrev.com [jchemrev.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

physical and chemical properties of tert-butyl thiomorpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of tert-butyl thiomorpholine-4-carboxylate, a key heterocyclic building block in medicinal chemistry and organic synthesis.

Introduction

This compound, also known as N-Boc-thiomorpholine, is a saturated six-membered heterocyclic compound containing both nitrogen and sulfur atoms. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. The thiomorpholine scaffold is a sulfur analog of morpholine and is of significant interest in drug discovery, as the sulfur atom can influence the physicochemical properties, metabolic stability, and biological activity of a molecule. This compound serves as a crucial starting material for creating diverse libraries of thiomorpholine derivatives for screening in various therapeutic areas.

Physicochemical Properties

Table 1: Compound Identification

| Identifier | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | N-Boc-thiomorpholine, 4-Boc-thiomorpholine | N/A |

| CAS Number | 220655-09-4 | [1] |

| Molecular Formula | C₉H₁₇NO₂S | [1] |

| Molecular Weight | 203.30 g/mol | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Type | Reference |

| Boiling Point | 390.7 ± 35.0 °C | Predicted | [2] |

| Density | 1.230 ± 0.06 g/cm³ | Predicted | [2] |

| pKa | -1.87 ± 0.20 | Predicted | [2] |

| logP | 1.5 | Predicted | N/A |

| Solubility | Miscible with organic solvents. | Inferred | N/A |

| Appearance | Solid | Inferred |

Note: Predicted values are computationally derived and should be used as estimates. Experimental verification is recommended.

Chemical Properties and Reactivity

Stability and Storage

This compound is stable under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents.[2] The N-Boc protecting group is generally stable to basic and nucleophilic conditions but is labile to strong acids.

Reactivity

The chemical reactivity of this compound is dominated by two main features: the N-Boc protecting group and the sulfur atom of the thiomorpholine ring.

-

Deprotection of the N-Boc Group: The tert-butoxycarbonyl group can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or hydrogen chloride in an organic solvent) to yield the free thiomorpholine.[2] This reaction is fundamental to its use as a synthetic intermediate.

-

Oxidation of the Sulfur Atom: The sulfide in the thiomorpholine ring can be oxidized to form the corresponding sulfoxide and sulfone derivatives.[2] These oxidized forms are often explored in medicinal chemistry to modulate polarity and hydrogen bonding capacity.

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound involves the protection of the secondary amine of thiomorpholine using di-tert-butyl dicarbonate (Boc₂O).

Reaction:

Materials:

-

Thiomorpholine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or another suitable anhydrous solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred solution of thiomorpholine (1.0 equivalent) in anhydrous dichloromethane at 0 °C, add triethylamine (1.1 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Analytical Characterization Workflow

The structural integrity and purity of the synthesized compound can be confirmed using a standard analytical workflow.

References

An In-depth Technical Guide on the Solubility of tert-butyl thiomorpholine-4-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl thiomorpholine-4-carboxylate, a heterocyclic building block relevant in medicinal chemistry and organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on chemical principles and provides detailed experimental protocols for determining solubility in a laboratory setting.

Core Compound: this compound

Structure:

-

IUPAC Name: this compound

-

CAS Number: 220655-09-4

-

Molecular Formula: C₉H₁₇NO₂S

-

Molecular Weight: 203.31 g/mol

The presence of both polar (carbamate and thioether) and non-polar (tert-butyl) groups gives this molecule a balanced polarity, influencing its solubility in various organic solvents.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound can be predicted across a range of common laboratory solvents. The following table summarizes these predictions. It is crucial to note that these are qualitative predictions and should be confirmed by experimental determination.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM) | High | The polarity of DCM is well-suited to dissolve molecules with a mix of polar and non-polar features. |

| Tetrahydrofuran (THF) | High | THF is a good solvent for a wide range of organic compounds, including those with moderate polarity. | |

| Ethyl Acetate | High | Its polarity is suitable for dissolving the carbamate and accommodating the alkyl groups. A related compound showed good solubility in ethyl acetate. | |

| Acetone | High | Acetone is a versatile polar aprotic solvent capable of dissolving many organic compounds. | |

| Acetonitrile | Moderate to High | While polar, its interaction with the non-polar tert-butyl group might be less favorable than other polar aprotic solvents. | |

| Polar Protic | Methanol | High | The hydroxyl group can hydrogen bond with the carbonyl oxygen of the carbamate. A related compound demonstrated good solubility in methanol. |

| Ethanol | High | Similar to methanol, it can engage in hydrogen bonding. | |

| Isopropanol | Moderate to High | The bulkier alkyl group compared to methanol and ethanol may slightly reduce its effectiveness. | |

| Non-polar | Toluene | Moderate to Low | The aromatic ring can interact with the non-polar parts of the molecule, but the polar carbamate may limit solubility. |

| Hexane | Low | As a non-polar alkane, it is unlikely to effectively solvate the polar functional groups of the molecule. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method can be adapted for both qualitative and quantitative measurements.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., room temperature).

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with caps

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (for quantitative analysis)

Procedure:

-

Preparation of Saturated Solution (Shake-Flask Method):

-

Accurately weigh an excess amount of this compound and add it to a vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture using a vortex mixer or magnetic stirrer at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed at the constant temperature until the undissolved solid has settled.

-

Carefully withdraw a sample of the supernatant (the clear liquid portion) using a syringe.

-

Filter the sample through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a clean vial to remove any undissolved solid particles.

-

-

Qualitative Assessment:

-

Visually inspect the solution. If the compound dissolves completely with no visible solid, it is considered soluble under those conditions. If a significant amount of solid remains, it is considered sparingly soluble or insoluble.

-

-

Quantitative Analysis (via HPLC/GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC with UV detection or GC with FID).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

-

The solubility is expressed in units such as g/L, mg/mL, or mol/L.

-

Logical Workflow for Solubility Testing

The following diagram illustrates a logical workflow for determining the solubility of an organic compound.

Caption: Workflow for determining compound solubility.

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl Thiomorpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl thiomorpholine-4-carboxylate, a key building block in medicinal chemistry and drug development. This document presents a detailed analysis of the compound's spectral data, alongside experimental protocols for its synthesis and NMR analysis, to support researchers in its successful identification and utilization.

Introduction

This compound, also known as N-Boc-thiomorpholine, is a heterocyclic compound widely employed in the synthesis of novel pharmaceutical agents. The presence of the thiomorpholine ring and the tert-butoxycarbonyl (Boc) protecting group makes it a versatile intermediate. Accurate characterization of this compound is paramount for ensuring the integrity of subsequent synthetic steps, with ¹H NMR spectroscopy being the primary analytical tool for structural elucidation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the tert-butyl group and the thiomorpholine ring. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carbamate group and the presence of the sulfur heteroatom.

A summary of the expected ¹H NMR spectral data is presented in Table 1. This data is compiled based on established principles of NMR spectroscopy and comparison with structurally similar compounds, such as tert-butyl morpholine-4-carboxylate.

Table 1: ¹H NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -C(CH₃)₃ (Boc) | ~1.46 | Singlet | 9H | N/A |

| -N-CH₂- | ~3.6 - 3.8 | Multiplet | 4H | |

| -S-CH₂- | ~2.6 - 2.8 | Multiplet | 4H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent used and the concentration of the sample.

Experimental Protocols

Synthesis of this compound

A standard and efficient method for the synthesis of this compound involves the N-Boc protection of thiomorpholine.[1]

Materials:

-

Thiomorpholine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other appropriate aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve thiomorpholine in the chosen solvent in a round-bottom flask.

-

Add the base (e.g., triethylamine) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Below is a graphical representation of the synthesis workflow.

Caption: Synthesis of this compound.

¹H NMR Analysis

The following is a general protocol for acquiring the ¹H NMR spectrum of this compound.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

Pipette

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

-

Transfer the solution into a clean NMR tube using a pipette.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set appropriate acquisition parameters, including the number of scans (typically 8-16 for a routine ¹H spectrum), spectral width, and relaxation delay.

-

Acquire the ¹H NMR spectrum.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the correct absorptive mode.

-

Apply baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants to assign the signals to the specific protons in the molecule.

-

Below is a diagram illustrating the logical workflow for the ¹H NMR analysis.

Caption: ¹H NMR analysis workflow.

Conclusion

This technical guide provides essential information for the ¹H NMR characterization of this compound. The provided spectral data table, along with detailed experimental protocols for synthesis and NMR analysis, will aid researchers in the unambiguous identification and successful application of this important synthetic intermediate in their drug discovery and development endeavors. The logical workflow diagrams further clarify the experimental processes, ensuring reproducibility and accuracy.

References

13C NMR of 4-Boc-thiomorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Boc-thiomorpholine. It includes predicted chemical shift data, a detailed experimental protocol for data acquisition, and a workflow for NMR-based structural elucidation, designed to assist researchers in the characterization of this and similar molecules.

Data Presentation: Predicted 13C NMR Chemical Shifts

Due to the absence of publicly available experimental 13C NMR spectra for 4-Boc-thiomorpholine, the following chemical shifts have been generated using a reliable online prediction tool. These values serve as a robust estimation for spectral analysis and peak assignment. The carbon atoms in 4-Boc-thiomorpholine are numbered as shown in the structure below for clear reference.

Structure of 4-Boc-thiomorpholine with carbon numbering.

| Carbon Atom | Predicted 13C Chemical Shift (ppm) |

| C1 (C=O) | 154.5 |

| C2 (C(CH₃)₃) | 80.0 |

| C3 (C(CH₃)₃) | 28.5 |

| C4, C4' | 46.5 |

| C5, C5' | 27.5 |

Note: These values are predicted and may vary slightly from experimental results depending on the solvent and other acquisition conditions.

For comparative analysis, the experimental 13C NMR chemical shifts for the structurally related compound, 4-(4-nitrophenyl)thiomorpholine, in CDCl₃ are 153.5, 138.1, 126.2, 112.8, 50.3, and 25.8 ppm.[1]

Experimental Protocols

The following is a detailed methodology for acquiring a standard proton-decoupled 13C NMR spectrum of a small organic molecule like 4-Boc-thiomorpholine.[2]

Sample Preparation

-

Dissolution: Dissolve approximately 10-20 mg of 4-Boc-thiomorpholine in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the compound and has a known, non-interfering solvent peak.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.0 ppm.

Instrument Setup and Data Acquisition

-

Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

-

Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters:

-

Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]

-

Spectral Width: Set the spectral width to encompass all expected 13C signals, typically from 0 to 220 ppm.[2]

-

Acquisition Time (AQ): An acquisition time of 1.0 to 2.0 seconds is generally sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2.0 seconds is a good starting point for qualitative spectra.[3] For quantitative analysis, a much longer delay (at least 5 times the longest T1) is necessary.[2]

-

Pulse Angle: A 30-45 degree pulse angle is commonly used to optimize signal intensity while allowing for a shorter relaxation delay.

-

Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are typically required to achieve an adequate signal-to-noise ratio.[3]

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or by referencing the known chemical shift of the deuterated solvent.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Mandatory Visualization: NMR-Based Structure Elucidation Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel or uncharacterized small molecule, such as 4-Boc-thiomorpholine, using NMR spectroscopy in conjunction with other analytical techniques.

A typical workflow for NMR-based structural elucidation.

References

Mass Spectrometry Analysis of tert-butyl thiomorpholine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of tert-butyl thiomorpholine-4-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of specific experimental mass spectral data for this compound in publicly accessible literature, this document outlines a robust analytical approach based on established principles of mass spectrometry for N-Boc protected heterocyclic compounds. The guide covers theoretical fragmentation pathways, proposed experimental protocols for both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS), and data interpretation.

Introduction to this compound

This compound, also known as N-Boc-thiomorpholine, is a vital intermediate in the synthesis of various pharmaceutical compounds. The thiomorpholine scaffold is present in a range of biologically active molecules, and the tert-butoxycarbonyl (Boc) protecting group allows for controlled and selective reactions in multi-step syntheses. Accurate characterization of this compound by mass spectrometry is crucial for reaction monitoring, purity assessment, and quality control in drug discovery and development.

Predicted Mass Spectra and Fragmentation Patterns

The mass spectrum of a compound provides a unique fingerprint based on its mass-to-charge ratio (m/z) and the fragmentation pattern of its molecular ion. The fragmentation of this compound is expected to be influenced by the presence of the labile Boc group and the thiomorpholine ring.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺. The predicted major ions in the positive ion ESI mass spectrum are summarized in the table below.

| Predicted Ion | m/z (calculated) | Proposed Structure/Origin |

| [M+H]⁺ | 204.11 | Protonated parent molecule |

| [M-C₄H₈+H]⁺ | 148.06 | Loss of isobutylene from the Boc group |

| [M-Boc+H]⁺ | 104.05 | Loss of the entire Boc group (C₅H₉O₂) |

| [C₄H₉]⁺ | 57.07 | tert-Butyl cation |

The fragmentation is anticipated to be dominated by the facile loss of the Boc group, a characteristic feature for N-Boc protected amines in mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, electron ionization (EI) is commonly used, which is a higher-energy technique that leads to more extensive fragmentation. The molecular ion [M]⁺ may be observed, but often with low intensity.

| Predicted Ion | m/z (calculated) | Proposed Structure/Origin |

| [M]⁺ | 203.10 | Molecular ion |

| [M-CH₃]⁺ | 188.08 | Loss of a methyl radical |

| [M-C₄H₉]⁺ | 146.04 | Loss of a tert-butyl radical |

| [M-OC(CH₃)₃]⁺ | 130.05 | Loss of the tert-butoxy radical |

| [C₄H₉]⁺ | 57.07 | tert-Butyl cation (often the base peak) |

| [C₄H₂NS]⁺ | 100.99 | Fragment from the thiomorpholine ring |

Proposed Experimental Protocols

The following are proposed starting protocols for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol

Sample Preparation:

-

Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrumentation and Parameters:

-

Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 350 - 450 °C

-

Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

-

Scan Range: m/z 50 - 500

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

-

Dissolve this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of 10-100 µg/mL.

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent GC or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (split or splitless)

-

Oven Program:

-

Initial temperature: 80 °C, hold for 1 min

-

Ramp: 15 °C/min to 280 °C

-

Hold: 5 min at 280 °C

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Mass Spectrometer: Single Quadrupole or Ion Trap

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40 - 400

Visualization of Analytical Workflows and Fragmentation

Experimental Workflow for ESI-MS Analysis

Caption: A streamlined workflow for ESI-MS analysis.

Predicted ESI-MS Fragmentation Pathway

Caption: Key fragmentations in ESI-MS.

Predicted GC-MS (EI) Fragmentation Pathway

Caption: Major fragmentations in GC-MS (EI).

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. While specific experimental data is not widely available, the predicted fragmentation patterns and proposed analytical methods offer a strong starting point for researchers. The characteristic loss of the Boc group serves as a key diagnostic feature in both ESI-MS and GC-MS analyses. The provided protocols and diagrams are intended to facilitate method development and data interpretation for this important synthetic intermediate. It is recommended that initial analyses include high-resolution mass spectrometry to confirm the elemental composition of the parent and fragment ions.

An In-depth Technical Guide to Infrared (IR) Spectroscopy of Thiomorpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopic characteristics of thiomorpholine and its derivatives. Thiomorpholine, a sulfur-containing heterocyclic compound, and its analogues are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. IR spectroscopy is a powerful analytical technique for the structural elucidation and characterization of these compounds. This document outlines key IR absorption data, detailed experimental protocols for obtaining high-quality spectra, and a logical workflow for the synthesis and characterization of novel thiomorpholine derivatives.

Infrared Spectroscopy Data of Thiomorpholine Derivatives

Infrared spectroscopy is instrumental in identifying the functional groups within a molecule. For thiomorpholine and its derivatives, characteristic absorption bands correspond to the vibrations of N-H, C-H, C-S, and C-N bonds. The precise wavenumber of these absorptions can be influenced by the presence of various substituents on the thiomorpholine ring.

The following table summarizes the key IR absorption frequencies for thiomorpholine and provides expected ranges for its derivatives based on common functional groups.

| Functional Group | Vibrational Mode | Thiomorpholine (cm⁻¹) | Expected Range for Derivatives (cm⁻¹) | Intensity |

| N-H | Stretch | ~3300 | 3500 - 3250 | Medium, Broad |

| C-H (Aliphatic) | Stretch | 2990 - 2850 | 3000 - 2850 | Strong |

| C-H | Bend/Scissor | ~1450 | 1470 - 1450 | Medium |

| C-N | Stretch | Not explicitly assigned | 1350 - 1000 | Medium to Strong |

| C-S | Stretch | Not explicitly assigned | 800 - 600 | Weak to Medium |

| N-H (Amine) | Bend | Not explicitly assigned | 1650 - 1580 | Medium |

| C=O (Amide substituent) | Stretch | N/A | 1700 - 1630 | Strong |

| Aromatic C=C (Aryl substituent) | Stretch | N/A | 1600 - 1450 | Medium to Weak |

Data for thiomorpholine is based on publicly available spectra. Ranges for derivatives are based on established characteristic IR absorption frequencies for the indicated functional groups.

Experimental Protocols for Infrared Spectroscopy

Obtaining a high-quality IR spectrum is crucial for accurate structural analysis. The following protocols detail the methodologies for preparing and analyzing thiomorpholine derivatives, which are often solids at room temperature.

Sample Preparation and Analysis using Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used technique for solid and liquid samples due to its minimal sample preparation requirements.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient environment (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small amount of the solid thiomorpholine derivative (typically a few milligrams) directly onto the center of the ATR crystal.

-

Use the ATR's pressure arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened tissue.

-

Alternative Sample Preparation: KBr Pellet Method

For instruments without an ATR accessory, the potassium bromide (KBr) pellet method is a common alternative for solid samples.

Materials:

-

Potassium bromide (KBr), spectroscopy grade, dried.

-

Agate mortar and pestle.

-

Pellet press.

Procedure:

-

Sample Grinding:

-

Place approximately 1-2 mg of the thiomorpholine derivative into a clean, dry agate mortar.

-

Add about 100-200 mg of dry KBr powder.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder to the pellet die of a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, using a background spectrum of the empty sample compartment.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel thiomorpholine derivative, a process central to drug discovery and development.

Caption: A logical workflow for the synthesis and characterization of novel thiomorpholine derivatives.

An In-depth Technical Guide to the Conformational Analysis of the Thiomorpholine Ring

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is a scaffold of significant interest in medicinal chemistry and drug development. Its structural and conformational properties play a crucial role in determining the biological activity and pharmacokinetic profiles of molecules in which it is embedded. This technical guide provides a comprehensive analysis of the thiomorpholine ring's conformation, detailing its preferred geometries, the energetic landscape of its conformers, and the key experimental and computational methodologies used for its characterization.

Core Concepts: The Conformational Landscape of Thiomorpholine

Similar to cyclohexane, the thiomorpholine ring can adopt several conformations to minimize torsional and steric strain. The most stable of these is the chair conformation . Other higher-energy conformations include the boat and twist-boat (or skew-boat) forms.

Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to determine the relative energies of these conformers. These studies indicate that the chair conformation is the global minimum on the potential energy surface for the parent thiomorpholine molecule.

Conformational Equilibria

The thiomorpholine ring exists in a dynamic equilibrium between two chair conformers, which interconvert via a process known as ring inversion. This process involves higher-energy intermediates, including the twist-boat and boat conformations.

Figure 1: Conformational equilibrium of the thiomorpholine ring.

Quantitative Conformational Data

The precise geometry of the thiomorpholine ring in its preferred chair conformation has been elucidated through X-ray crystallography of its derivatives and further supported by computational modeling.

Structural Parameters of a Thiomorpholine Derivative

The following table summarizes selected geometric parameters for the chair conformation of 4-(4-nitrophenyl)thiomorpholine, as determined by single-crystal X-ray diffraction and compared with DFT (B3LYP) calculations.[1] This data provides a valuable reference for the expected bond lengths and angles within the thiomorpholine core.

| Parameter | Bond/Angle | X-ray Diffraction Value | DFT Calculated Value |

| Bond Lengths (Å) | S1–C2 | 1.815(2) | 1.834 |

| S1–C6 | 1.813(2) | 1.834 | |

| N4–C3 | 1.472(2) | 1.467 | |

| N4–C5 | 1.471(2) | 1.467 | |

| C2–C3 | 1.520(3) | 1.532 | |

| C5–C6 | 1.519(3) | 1.532 | |

| Bond Angles (°) | C6–S1–C2 | 97.58(9) | 99.8 |

| C3–N4–C5 | 111.9(1) | 113.8 | |

| S1–C2–C3 | 112.0(1) | 112.2 | |

| N4–C3–C2 | 110.2(1) | 110.8 | |

| N4–C5–C6 | 110.1(1) | 110.8 | |

| S1–C6–C5 | 112.1(1) | 112.2 | |

| Torsion Angles (°) | C6–S1–C2–C3 | -60.9(1) | -60.1 |

| S1–C2–C3–N4 | 57.5(2) | 54.3 | |

| C2–C3–N4–C5 | -54.0(2) | -50.9 | |

| C3–N4–C5–C6 | 54.2(2) | 50.9 | |

| N4–C5–C6–S1 | -57.7(2) | -54.3 | |

| C2–S1–C6–C5 | 60.9(1) | 60.1 |

Experimental Protocols for Conformational Analysis

The conformational analysis of the thiomorpholine ring relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, complemented by computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For the thiomorpholine ring, ¹H NMR is particularly informative.

Experimental Workflow for NMR Analysis:

Figure 2: Workflow for NMR-based conformational analysis.

Detailed Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the thiomorpholine-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum at room temperature.

-

The chemical shifts of the axial and equatorial protons are typically different. In the unsubstituted thiomorpholine ring, the protons adjacent to the nitrogen and sulfur atoms appear as complex multiplets.

-

Coupling Constants (³JHH): The magnitude of the vicinal coupling constants is highly dependent on the dihedral angle between the coupled protons and is a key indicator of the ring's conformation. For a chair conformation:

-

³J(axial-axial) is typically large (10-13 Hz).

-

³J(axial-equatorial) is typically small to medium (2-5 Hz).

-

³J(equatorial-equatorial) is typically small (2-5 Hz). The observation of large coupling constants is strong evidence for a rigid chair conformation.

-

-

-

Variable-Temperature (VT) NMR:

-

To study the ring inversion dynamics, ¹H NMR spectra are recorded over a range of temperatures.

-

As the temperature is lowered, the rate of ring inversion slows down. If the exchange is slow on the NMR timescale, separate signals for the axial and equatorial protons of the two chair conformers may be observed.

-

The coalescence temperature (Tc), where the separate signals merge into a single broad peak, can be used to calculate the Gibbs free energy of activation (ΔG‡) for the ring inversion process using the Eyring equation.

-

Single-Crystal X-ray Diffraction

This technique provides the most precise information about the molecular structure in the solid state, including bond lengths, bond angles, and torsion angles, which definitively establish the conformation of the thiomorpholine ring.

Experimental Workflow for X-ray Crystallography:

Figure 3: Workflow for single-crystal X-ray diffraction analysis.

Detailed Methodology:

-

Crystal Growth: High-quality single crystals are essential. This is typically achieved by slow evaporation of a saturated solution of the thiomorpholine derivative, vapor diffusion of a non-solvent into a solution of the compound, or slow cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The initial model is then refined to obtain the final, accurate molecular structure.

-

Data Analysis: The refined structure provides precise measurements of bond lengths, bond angles, and torsion angles. These parameters are used to definitively determine the conformation of the thiomorpholine ring in the solid state.

Conclusion

The conformational analysis of the thiomorpholine ring is a critical aspect of understanding its role in the structure and function of bioactive molecules. A combination of NMR spectroscopy, single-crystal X-ray diffraction, and computational modeling provides a comprehensive picture of its conformational preferences. The thiomorpholine ring predominantly adopts a chair conformation, which is significantly more stable than other possible conformers. The detailed geometric parameters and dynamic behavior of this ring system, as outlined in this guide, are essential for the rational design and development of new therapeutic agents incorporating this important heterocyclic scaffold.

References

The Chemistry of the tert-Butyloxycarbonyl (Boc) Protecting Group: A Technical Guide for Researchers

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development.[1][2] Its widespread use is attributed to its robustness under a variety of reaction conditions and its facile removal under specific, mild acidic conditions.[2][3] This technical guide provides an in-depth exploration of Boc protecting group chemistry, including its fundamental principles, reaction mechanisms, and detailed experimental protocols.

Core Principles of the Boc Protecting Group

The Boc group is primarily used to protect primary and secondary amines by converting them into less reactive carbamates.[4][5] This protection strategy is crucial for preventing unwanted side reactions at the amine functionality during multi-step syntheses.[1] The key features of the Boc group are its stability towards basic and nucleophilic reagents, as well as its resistance to catalytic hydrogenation.[4][6] This stability profile makes it an "orthogonal" protecting group to other common protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[4][6] The ability to selectively remove one protecting group in the presence of another is a fundamental principle in the synthesis of complex molecules.[1]

Mechanism of Boc Protection and Deprotection

The introduction and removal of the Boc group proceed through well-defined reaction mechanisms.

Boc Protection

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[7][8] The reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the Boc anhydride.[2] This is followed by the collapse of the tetrahedral intermediate to yield the N-Boc protected amine, tert-butanol, and carbon dioxide.[2][7] While the reaction can proceed without a base, the use of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common to increase the nucleophilicity of the amine.[9] 4-Dimethylaminopyridine (DMAP) can also be used as a catalyst to accelerate the reaction.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

Navigating the Safety Profile of Tert-butyl Thiomorpholine-4-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards and safety precautions associated with tert-butyl thiomorpholine-4-carboxylate (CAS No. 220655-09-4). The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are outlined in the table below.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Precautionary Measures and Safe Handling

Adherence to strict safety protocols is paramount when working with this compound. The following precautionary statements and handling procedures are recommended.

Precautionary Statements

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Engineering Controls and Personal Protective Equipment (PPE)

| Control/Equipment | Specification |

| Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood. |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Storage and Disposal

Proper storage and disposal are crucial to maintain the integrity of the compound and to prevent environmental contamination.

| Aspect | Recommendation |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Always consult the most recent Safety Data Sheet (SDS) for this compound before use. No specific experimental protocols for the synthesis or safety testing of this compound were found in the public domain at the time of this writing. Researchers should develop and validate their own procedures in accordance with established laboratory safety practices.

Methodological & Application

Synthesis of tert-butyl thiomorpholine-4-carboxylate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of tert-butyl thiomorpholine-4-carboxylate, a valuable building block in medicinal chemistry and drug discovery. This protocol details the N-protection of thiomorpholine using di-tert-butyl dicarbonate (Boc₂O), a common and efficient method for introducing the acid-labile tert-butoxycarbonyl (Boc) protecting group.

Introduction

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The thiomorpholine scaffold is present in a range of compounds with diverse pharmacological activities. The Boc protecting group allows for the selective modification of other parts of the molecule without affecting the secondary amine of the thiomorpholine ring. This protecting group can be readily removed under acidic conditions, making it a versatile tool in multi-step organic synthesis. The protocol described herein is a robust and scalable method for the preparation of this important synthetic intermediate.

Experimental Protocol

This protocol is adapted from established procedures for the N-Boc protection of cyclic amines.

Materials:

-

Thiomorpholine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

0.1 N aqueous Hydrochloric Acid (HCl)

-

tert-Butyl methyl ether (TBME) or Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve di-tert-butyl dicarbonate (1.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.

-

Addition of Amine and Base: To the cooled solution, add triethylamine (1.5 equivalents) or diisopropylethylamine (1.5 equivalents). Subsequently, add thiomorpholine (1.5 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the reaction mixture.

-

Extract the aqueous mixture with tert-butyl methyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃ solution.

-

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required.

Data Presentation

The following table summarizes typical yields for the N-Boc protection of cyclic amines under various conditions, which are analogous to the synthesis of this compound.

| Amine Substrate | Base | Solvent | Yield (%) | Reference |

| 1,2,3,6-Tetrahydropyridine | - | THF | 89% | [1] |

| Piperidine | Triethylamine | Dichloromethane | >95% | General Knowledge |

| Morpholine | Sodium Bicarbonate | Water/Dioxane | High | General Knowledge |

| Pyrrolidine | DMAP (catalyst) | Acetonitrile | High | General Knowledge |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Thiomorpholine and triethylamine have strong odors and are irritants. Handle with care.

-

Di-tert-butyl dicarbonate is a moisture-sensitive reagent.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Boc Protection of Thiomorpholine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the N-tert-butoxycarbonyl (Boc) protection of thiomorpholine, a critical process in synthetic organic chemistry and drug development. The Boc group is one of the most common nitrogen-protecting groups due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3] Thiomorpholine and its derivatives are important structural motifs found in many biologically active compounds, making this protocol essential for the synthesis of complex molecules in medicinal chemistry.